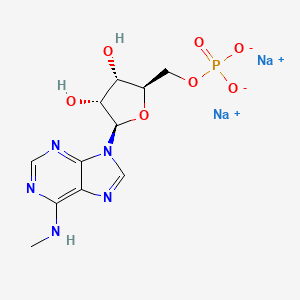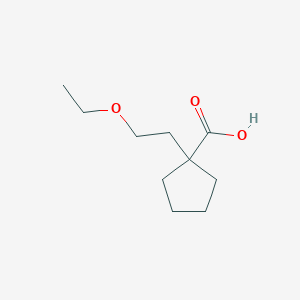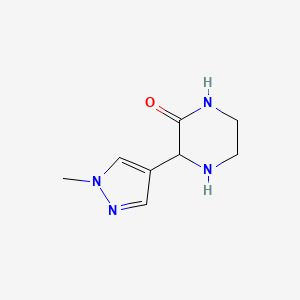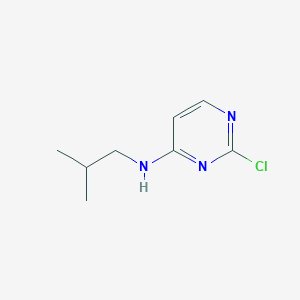
N6-Methyladenosine-5'-monophosphate sodium salt
Übersicht
Beschreibung
N6-Methyladenosine-5’-monophosphate sodium salt, also known as 9H-Purin-6-amine, N-methyl-9-(5-O-phosphonopentofuranosyl)-, sodium salt, is an activator of PYGB (glycogen phosphorylase b) with a CAS Number of 81921-35-9 . It has a molecular weight of 407.23 and a molecular formula of C11H16N5O7P•2Na . This compound has gained a lot of attention in recent years because the mRNA modification with m6A has been shown to play a role in stability and translational efficiency of mRNA .
Molecular Structure Analysis
The linear formula of N6-Methyladenosine-5’-monophosphate sodium salt is C11H15N5O7PNa . The SMILES string representation is [Na].CNc1ncnc2n(cnc12)C3OC(COP(O)(O)=O)C(O)C3O .Physical And Chemical Properties Analysis
N6-Methyladenosine-5’-monophosphate sodium salt is a white to off-white free-flowing powder . It has a molecular weight of 405.21 .Wissenschaftliche Forschungsanwendungen
Epitranscriptomic Research
N6-Methyladenosine (m6A) is a prevalent RNA modification observed in eukaryotes . It modulates the function of RNA molecules, affecting stability, translation, splicing, and gene silencing mediated by long noncoding RNAs . The compound is used to study these modifications, which have implications for cellular functions like stem cell differentiation and circadian rhythm .
RNA Stability and Translation Efficiency
The modification of mRNA with m6A has been shown to play a role in the stability and translational efficiency of mRNA . This makes N6-Methyladenosine 5’-monophosphate sodium salt a valuable tool for researchers investigating the mechanisms behind mRNA lifespan and protein synthesis .
Immunoprecipitation Reactions
This compound can be used in m6A ribonucleoprotein immunoprecipitation reactions . These reactions are crucial for the isolation and study of m6A -modified RNA, allowing for a deeper understanding of RNA-protein interactions and the functional consequences of this modification .
Dot Blot Analysis
Dot blot analysis is a technique for measuring global m6A modification of RNA . The compound is used in conjunction with specific antibodies to quantify m6A modifications, providing insights into the epigenetic regulation of gene expression .
Glycogen Phosphorylase b Activation
N6-Methyladenosine 5’-monophosphate sodium salt acts as a glycogen phosphorylase b activator . This application is significant in metabolic studies and the understanding of glycogen storage diseases.
Study of Posttranscriptional Modifications
The compound is instrumental in studying posttranscriptional modifications, which contribute to the functional diversity of the proteome . By analyzing the effects of m6A on RNA, researchers can uncover new dimensions of gene regulation and expression.
Wirkmechanismus
Target of Action
The primary target of N6-Methyladenosine-5’-monophosphate sodium salt, also known as 6-Me-5′-AMP, is glycogen phosphorylase b . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate for energy production.
Mode of Action
N6-Methyladenosine-5’-monophosphate sodium salt acts as an activator of glycogen phosphorylase b . It also acts as a non-competitive inhibitor of rat adenylate kinase II . These interactions result in changes to the activity of these enzymes, influencing the metabolic processes they are involved in.
Biochemical Pathways
The activation of glycogen phosphorylase b by N6-Methyladenosine-5’-monophosphate sodium salt affects the glycogenolysis pathway . This leads to an increase in the production of glucose-1-phosphate, which can be further metabolized to provide energy for the cell. The inhibition of adenylate kinase II can impact the balance of adenine nucleotides within the cell.
Result of Action
The activation of glycogen phosphorylase b by N6-Methyladenosine-5’-monophosphate sodium salt can lead to an increase in the breakdown of glycogen, providing more glucose-1-phosphate for energy production . The inhibition of adenylate kinase II can affect the balance of adenine nucleotides, potentially influencing various cellular processes.
Eigenschaften
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O7P.2Na/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21;;/h3-5,7-8,11,17-18H,2H2,1H3,(H,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOKUKRAZPHTHH-LYYWGVPGSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N5Na2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Methyladenosine-5'-monophosphate sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428116.png)
![N-[(oxan-4-yl)methyl]cyclobutanamine](/img/structure/B1428117.png)

![[1-(2-Ethoxyethyl)cyclopentyl]methanamine](/img/structure/B1428120.png)

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1428125.png)







